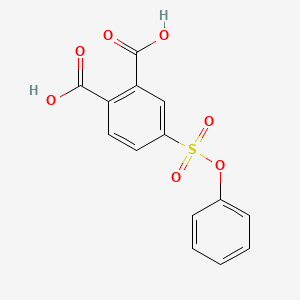
Cobalt-beryllium copper
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt-beryllium copper, also known as copper-cobalt-beryllium alloy, is a specialized alloy that combines the properties of copper, cobalt, and beryllium. This alloy is known for its high strength, excellent thermal and electrical conductivity, and resistance to corrosion and wear. It is commonly used in applications that require a combination of these properties, such as in electrical connectors, precision instruments, and aerospace components .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of cobalt-beryllium copper involves the alloying of copper with cobalt and beryllium. The process typically starts with the melting of high-purity copper, followed by the addition of cobalt and beryllium in controlled amounts. The alloy is then cast into the desired shape and subjected to various heat treatments to enhance its mechanical properties .
Industrial Production Methods
In industrial settings, the production of this compound involves several steps:
Melting and Alloying: High-purity copper is melted in a furnace, and cobalt and beryllium are added in precise proportions.
Casting: The molten alloy is cast into ingots or other desired shapes.
Heat Treatment: The cast alloy undergoes solution annealing and age hardening to improve its strength and durability.
Forming and Machining: The alloy is then formed into the final product through processes such as rolling, forging, and machining.
Chemical Reactions Analysis
Types of Reactions
Cobalt-beryllium copper undergoes various chemical reactions, including:
Reduction: Reduction reactions can occur under specific conditions, such as in the presence of reducing agents.
Substitution: The alloy can participate in substitution reactions, where one element in the alloy is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, air, and other oxidizing agents can react with the alloy to form oxides.
Reducing Agents: Hydrogen and other reducing agents can reduce the oxides back to the metal.
Substitution Reactions: Various chemical reagents can be used to facilitate substitution reactions.
Major Products Formed
Oxides: The primary products of oxidation reactions are oxides of copper, cobalt, and beryllium.
Reduced Metals: Reduction reactions yield the pure metals from their oxides.
Scientific Research Applications
Cobalt-beryllium copper has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which cobalt-beryllium copper exerts its effects is primarily through its unique combination of properties:
Thermal Conductivity: The alloy efficiently conducts heat, making it ideal for applications requiring rapid heat dissipation.
Electrical Conductivity: Its high electrical conductivity makes it suitable for electrical connectors and components.
Mechanical Strength: The alloy’s high strength and resistance to wear and corrosion are due to the presence of cobalt and beryllium, which enhance its mechanical properties.
Comparison with Similar Compounds
Similar Compounds
Beryllium Copper: An alloy of copper and beryllium, known for its high strength and conductivity.
Nickel-Beryllium Copper: An alloy of copper, nickel, and beryllium, offering similar properties with added benefits from nickel.
Aluminum-Beryllium Copper: An alloy of copper, aluminum, and beryllium, known for its lightweight and high strength.
Uniqueness
Cobalt-beryllium copper stands out due to its unique combination of properties:
Enhanced Strength: The addition of cobalt significantly enhances the alloy’s mechanical strength compared to other beryllium copper alloys.
Corrosion Resistance: The alloy’s resistance to corrosion is superior, making it suitable for harsh environments.
Thermal and Electrical Conductivity: It offers a balanced combination of thermal and electrical conductivity, making it versatile for various applications.
Properties
CAS No. |
55158-44-6 |
|---|---|
Molecular Formula |
BeCoCu |
Molecular Weight |
131.49 g/mol |
InChI |
InChI=1S/Be.Co.Cu |
InChI Key |
WJUQEHIOSQMNMB-UHFFFAOYSA-N |
Canonical SMILES |
[Be].[Co].[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-[(tert-Butylperoxy)carbonyl]phenyl}(oxo)methaneperoxolate](/img/structure/B14625180.png)
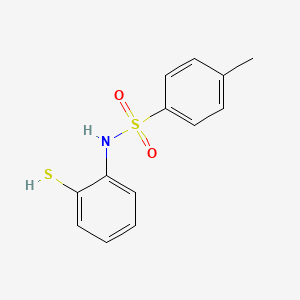
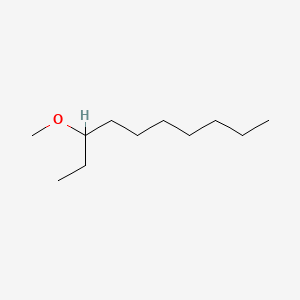
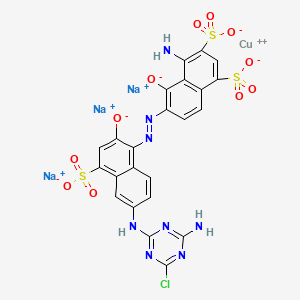
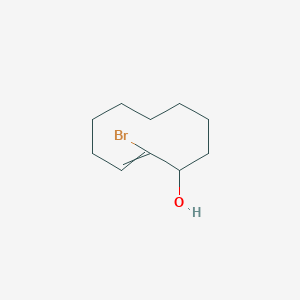

![Carbonic acid, 4-[(ethoxycarbonyl)amino]phenyl ethyl ester](/img/structure/B14625232.png)
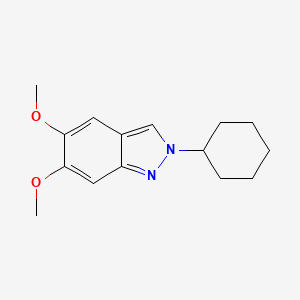
![1-Chloro-4-[(3-chloro-3-ethyl-2-nitrosopentyl)oxy]benzene](/img/structure/B14625238.png)
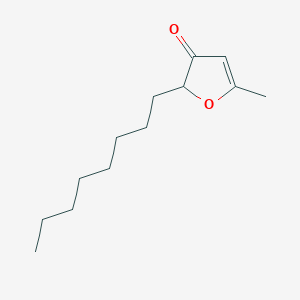
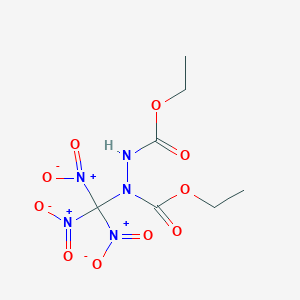
![2,2,2-Trifluoro-1-[(trifluoromethyl)trisulfanyl]ethan-1-one](/img/structure/B14625252.png)
